molecular formula C6H9ClO B1600055 5-Hexenoyl chloride CAS No. 36394-07-7

5-Hexenoyl chloride

Cat. No. B1600055
CAS RN: 36394-07-7
M. Wt: 132.59 g/mol
InChI Key: PKNLWLCURZNADF-UHFFFAOYSA-N
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Description

5-Hexenoyl chloride (5-HC) is an organic compound, classified as a carboxylic acid derivative, that has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science. 5-HC is a colorless liquid with a pungent odor and is soluble in most organic solvents. 5-HC is an important reagent in the synthesis of many other compounds, and its use has been extensively studied in the past few decades.

Scientific Research Applications

1. Cyclization Reactions

5-Hexenoyl chloride is utilized in various cyclization reactions. A study by Morella and Ward (1995) demonstrates its use in cyclizing hex-5-enylcarbamates with benzeneselenenyl chloride to form 2-phenylselenomethylpiperidine-1-carboxylates. This process involves silica or stannic chloride and leads to derivatives with potential applications in organic synthesis (Morella & Ward, 1995).

2. Synthesis and Labeling Reagents

This compound can be part of synthesizing and labeling reagents. Zhou, Guo, and Li (2013) describe a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry. Their work emphasizes the importance of such reagents in bioanalytical chemistry and metabolome studies (Zhou, Guo, & Li, 2013).

3. Electrophilic Intramolecular Cyclization

Vas’kevich et al. (2013) investigated the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, including those related to this compound. Their study contributes to understanding the mechanisms of cyclization reactions in organic chemistry, particularly in synthesizing complex organic molecules (Vas’kevich et al., 2013).

4. Oxidative Treatment of Wastewaters

Research by Baycan, Şengül, and Thomanetz (2005) explores the effects of chloride concentration and pH on UV oxidation systems. Their study suggests the potential of this compound in environmental chemistry, particularly in treating wastewaters through advanced oxidation processes (Baycan, Şengül, & Thomanetz, 2005).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used in various assays and measurements. Deacon (1994) discusses the measurement of 5-hydroxyindoleacetic acid in urine, highlighting the role of chemical derivatives in enhancing the sensitivity and specificity of biological assays (Deacon, 1994).

properties

IUPAC Name

hex-5-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLWLCURZNADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450338
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36394-07-7
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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